molecular formula C10H17NO6 B2792516 3-((tert-Butoxycarbonyl)amino)pentanedioic acid CAS No. 85185-24-6

3-((tert-Butoxycarbonyl)amino)pentanedioic acid

Cat. No.: B2792516
CAS No.: 85185-24-6
M. Wt: 247.247
InChI Key: WGYXEDFGBWPHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((tert-Butoxycarbonyl)amino)pentanedioic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((tert-Butoxycarbonyl)amino)pentanedioic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-((tert-Butoxycarbonyl)amino)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and organic solvents like THF or acetonitrile.

Major Products:

    Hydrolysis: The major product is the free amino acid derivative after the removal of the Boc group.

    Substitution: Formation of new amide or peptide bonds, depending on the reactants used.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)pentanedioic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pentanedioic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide assembly.

Comparison with Similar Compounds

  • 3-((tert-Butoxycarbonyl)amino)propanoic acid
  • 3-((tert-Butoxycarbonyl)amino)butanoic acid
  • 3-((tert-Butoxycarbonyl)amino)hexanoic acid

Comparison: 3-((tert-Butoxycarbonyl)amino)pentanedioic acid is unique due to its specific chain length and functional groups, which make it suitable for particular synthetic applications. Compared to its analogs, it offers a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(4-7(12)13)5-8(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYXEDFGBWPHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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